molecular formula C8H8N2O3 B554888 Nicotinuric acid CAS No. 583-08-4

Nicotinuric acid

Cat. No.: B554888
CAS No.: 583-08-4
M. Wt: 180.16 g/mol
InChI Key: ZBSGKPYXQINNGF-UHFFFAOYSA-N
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Description

Nicotinuric acid, also known as nicotinylglycine, is an organic compound that serves as a major catabolic product of nicotinic acid (vitamin B3). It is an acyl glycine and is produced through the conjugation of nicotinic acid with glycine. This compound is significant in the biotransformation of nicotinic acid in the liver and is often used as an index for assessing this process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinuric acid can be synthesized through the conjugation of nicotinic acid with glycine. This reaction typically involves the use of coenzyme A (CoA) to form nicotinyl-CoA, which then interacts with glycine to produce this compound . The reaction conditions generally include an aqueous medium and a suitable catalyst to facilitate the conjugation process.

Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of nicotinic acid followed by its conjugation with glycine. The process is optimized to ensure high yield and purity of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the reaction and ensure the quality of the produced this compound .

Chemical Reactions Analysis

Formation from Nicotinamide

Nicotinuric acid can also be indirectly formed from nicotinamide through a series of enzymatic reactions . Nicotinamide is first converted to nicotinic acid, which is then conjugated with glycine to form this compound .

Hydrolysis

This compound can be hydrolyzed back into nicotinic acid and glycine, although this reaction is not as extensively studied as its synthesis .

Role as a Marker

This compound serves as a significant indicator in metabolic processes . It has been proposed as a potential marker for metabolic syndrome, reflecting the body's response to metabolic stress .

Photochemical Reactions

Nicotinic acid, a precursor to this compound, undergoes photochemical reactions in aqueous and ethanol solutions, which may have implications for the stability and reactivity of this compound under certain conditions .

Complex Formation

Nicotinic acid can form complexes with various metal ions, influencing its chemical behavior . Though research specifically on this compound complexes is limited, the complex formation of nicotinic acid provides insights into potential interactions of this compound with metal ions in biological systems .

Reactions with Anhydrides

Nicotinic acid 1-oxide, a related compound, reacts with anhydrides such as propionic, phenylacetic, and benzoic anhydrides, leading to various products depending on the specific anhydride used . These reactions highlight the reactivity of the pyridine N-oxide moiety, which could be relevant in modified forms of this compound .

Industrial Production of Nicotinic Acid

The industrial production of nicotinic acid, the precursor of this compound, involves the oxidation of 5-ethyl-2-methylpyridine . This process often generates nitrous oxide as a byproduct, which has environmental implications .

Scientific Research Applications

Metabolic Syndrome and Diabetes

Recent studies have highlighted the role of nicotinuric acid as a potential biomarker for metabolic syndrome. A study involving subjects with diabetes demonstrated that urinary levels of this compound were significantly higher in individuals with diabetes compared to those without (221 ± 31 vs. 152 ± 13 × 10^3 mAU, P = 0.0268) . The findings suggest that this compound levels correlate positively with body mass index, blood pressure, total cholesterol, low-density lipoprotein cholesterol, triglycerides, and high-sensitivity C-reactive protein while being negatively correlated with high-density lipoprotein cholesterol. This establishes this compound as a promising indicator for assessing metabolic disturbances associated with diabetes and metabolic syndrome.

Cardiovascular Health

This compound's relationship with cardiovascular health is significant. Excessive levels of niacin, from which this compound is derived, have been linked to an increased risk of cardiovascular diseases due to inflammatory processes in the arteries . The metabolite's role in lipid metabolism indicates its potential utility in evaluating cardiovascular risk factors. Research suggests that monitoring this compound levels could aid in identifying individuals at higher risk for heart attacks and strokes.

Pharmacokinetics and Drug Development

This compound is also relevant in pharmacokinetic studies, particularly concerning the metabolism of niacin. A study developed a sensitive LC-MS/MS method to quantify both niacin and this compound in human plasma . This methodology is crucial for understanding the pharmacokinetics of niacin formulations, especially in clinical trials where accurate measurement of metabolites can inform dosing regimens and efficacy evaluations.

Case Studies and Clinical Trials

Several clinical trials have investigated the effects of niacin and its metabolites on health outcomes:

  • Clinical Trial on Fixed Dose Combination : A trial assessed the pharmacokinetics of a fixed-dose combination tablet containing extended-release niacin and simvastatin. The study successfully quantified the levels of this compound post-administration, providing insights into how this metabolite behaves in conjunction with other medications .
  • Metabolomic Profiling : In another study exploring nephrotoxicity, researchers utilized untargeted metabolomics to analyze urine samples for various metabolites including this compound. This approach helped identify metabolic changes associated with renal toxicity, showcasing the utility of this compound as a marker in toxicological assessments .

Summary Table of Findings

Application AreaKey FindingsReferences
Metabolic SyndromeHigher urinary levels correlate with diabetes and metabolic risk factors
Cardiovascular HealthLinks between high niacin levels (precursor) and increased cardiovascular disease risk
PharmacokineticsDevelopment of LC-MS/MS methods for quantifying niacin and this compound in clinical trials
Toxicological AssessmentsUtilization of metabolomics to profile renal toxicity markers including this compound

Mechanism of Action

Nicotinuric acid exerts its effects primarily through its role in the metabolism of nicotinic acid. It is formed by the conjugation of nicotinic acid with glycine, a process that involves coenzyme A. This compound is involved in various metabolic pathways, including the catabolism of nicotinamide adenine dinucleotide (NAD). It also has potential antilipolytic, vasodilatory, and neuroprotective functions .

Comparison with Similar Compounds

    Nicotinic Acid: The precursor of nicotinuric acid, involved in similar metabolic pathways.

    Nicotinamide: Another derivative of nicotinic acid, involved in the formation of NAD and NADP.

    Nicotinamide Riboside: A precursor of NAD, with similar biological functions.

Uniqueness: this compound is unique in its role as a major catabolic product of nicotinic acid and its use as an index for assessing the biotransformation of nicotinic acid in the liver. Its specific metabolic pathways and potential therapeutic effects distinguish it from other similar compounds .

Biological Activity

Nicotinuric acid, a metabolite of nicotinic acid (niacin), has garnered attention due to its potential implications in metabolic health, particularly concerning metabolic syndrome and diabetes. This article explores the biological activity of this compound, highlighting its biochemical roles, clinical correlations, and potential therapeutic applications.

This compound is primarily formed in the liver through the conjugation of nicotinic acid with glycine. It plays a significant role in various metabolic pathways, including glycolysis, gluconeogenesis, and fatty acid synthesis. As an acylglycine, it is involved in the transport and metabolism of fatty acids and may reflect the accumulation of acyl-CoA esters in mitochondrial function .

Key Functions:

  • Metabolic Regulation: this compound is associated with lipid metabolism and insulin sensitivity. Elevated levels are observed in individuals with metabolic syndrome, suggesting a correlation with body mass index (BMI), blood pressure, total cholesterol, and low-density lipoprotein (LDL) cholesterol .
  • Biomarker Potential: Its urinary concentration may serve as a biomarker for assessing nicotinic acid metabolism and the pathological mechanisms underlying metabolic disorders .

Metabolic Syndrome:

A study indicated that urinary this compound levels were significantly higher in diabetic subjects compared to non-diabetic controls (221 ± 31 vs. 152 ± 13 × 10³ mAU; P = 0.0268). This suggests that this compound may reflect the metabolic disturbances characteristic of metabolic syndrome .

Case Studies:

  • Diabetes Correlation: In a cohort study involving patients with type 2 diabetes, elevated urinary this compound levels correlated positively with several cardiovascular risk factors, including BMI and hs-CRP levels .
  • Psychiatric Disorders: Nicotinic acid has shown promise in treating mood disorders, as evidenced by a case where a patient with bipolar disorder experienced significant mood stabilization upon administration of extended-release nicotinic acid (Niaspan) at doses up to 3000 mg daily .

Meta-Analysis on Lipid Profiles:

A meta-analysis encompassing 12 clinical trials demonstrated that nicotinic acid significantly reduces serum phosphorus levels and exhibits antilipemic effects. The most substantial reductions were observed at 8 weeks of treatment, indicating its efficacy in managing lipid profiles in patients undergoing dialysis .

Study DurationSerum Phosphorus Reduction (SMD)Number of Studies
4 weeks0.688
8 weeks1.0510
12 weeksNot significantN/A

Potential Therapeutic Applications

This compound's role as a biomarker for metabolic syndrome opens avenues for its use in clinical settings. Its association with lipid metabolism suggests potential therapeutic applications in managing dyslipidemia and cardiovascular diseases.

Future Directions:

  • Clinical Trials: Further studies are warranted to explore the therapeutic potential of this compound in metabolic disorders.
  • Mechanistic Insights: Investigating the molecular pathways influenced by this compound could elucidate its role in insulin resistance and lipid metabolism.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying nicotinuric acid in biological samples?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. For example, reversed-phase ion-pair chromatography with UV detection (as in Hengen et al., 1978) can quantify this compound in plasma and urine . Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., trimethylsilylation) is also effective for structural confirmation, as shown in HMDB spectra . Ensure calibration curves include internal standards (e.g., deuterated this compound) to correct for matrix effects .

Q. How can researchers validate this compound as a biomarker in metabolic studies?

  • Methodology : Use multivariate statistical frameworks (e.g., PCA, PLS-DA) to correlate this compound levels with clinical phenotypes. For instance, in diabetic retinopathy (DR) studies, this compound was integrated into a multidimensional network biomarker (MDNBs) panel alongside linoleic acid and ornithine. Validate specificity via receiver operating characteristic (ROC) curves and adjust for confounding variables (e.g., diet, comorbidities) . Replicate findings across independent cohorts and apply rigorous preclinical reporting standards (NIH guidelines) .

Q. What experimental models are suitable for studying this compound’s role in energy metabolism?

  • Methodology : Rodent models of metabolic stress (e.g., ethionine-induced ATP depletion) or parasitic infections (e.g., opisthorchiasis) are effective. In ethionine-treated rats, urinary this compound elevation reflects NAD+ catabolism, measured via <sup>1</sup>H NMR spectroscopy . For parasite studies, track transient decreases in this compound during acute infection using longitudinal metabolomics . Include controls for host-microbiome interactions, as gut microbiota metabolites (e.g., 3-hydroxyphenyl propionic acid) may confound results .

Advanced Research Questions

Q. How can conflicting data on this compound fluctuations (e.g., increases vs. decreases) in different disease models be resolved?

  • Methodology : Contextualize findings using systems biology approaches. For example, this compound decreases during opisthorchiasis due to NAD+ diversion for stress-response pathways , whereas ATP depletion in ethionine toxicity increases its urinary excretion via NAD+ breakdown . Employ pathway enrichment analysis (e.g., KEGG, MetaCyc) to identify context-specific metabolic routes. Validate hypotheses using isotopic tracing (e.g., <sup>13</sup>C-labeled nicotinic acid) to track flux dynamics .

Q. What structural features of this compound influence its receptor binding affinity, and how can this be tested?

  • Methodology : Conduct competitive binding assays with hydroxycarboxylic acid receptor 2 (HCAR2). Compare this compound’s potency to analogs like pyridine-3-acetic acid or acifran using cAMP inhibition assays. Molecular docking simulations (e.g., AutoDock Vina) can predict binding interactions, focusing on the pyridin-3-ylcarbonyl moiety and carboxylate group . Validate findings with site-directed mutagenesis of HCAR2’s ligand-binding domain .

Q. How can metabolomic data on this compound be integrated with proteomic or transcriptomic datasets to uncover regulatory mechanisms?

  • Methodology : Use multi-omics integration tools (e.g., XCMS Online, MetaboAnalyst) to correlate this compound levels with gene expression (RNA-seq) or protein activity (LC-MS/MS proteomics). For example, in liver toxicity models, link this compound changes to transcripts in the NAD+ salvage pathway (e.g., NAMPT, NMNAT1) . Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins driving metabolic shifts .

Q. Methodological Best Practices

  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses . For animal studies, adhere to ARRIVE guidelines and include sample size justifications .
  • Data Contradiction Analysis : Use sensitivity analyses (e.g., leave-one-out cross-validation) to assess robustness. Disclose limitations in metabolic pathway coverage (e.g., untargeted vs. targeted metabolomics) .
  • Reproducibility : Deposit raw data (GC-MS/LC-MS spectra, NMR chemical shifts) in public repositories (e.g., MetaboLights) and provide step-by-step protocols in supplementary materials .

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSGKPYXQINNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207022
Record name Nicotinuric acid
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Nicotinuric acid
Source Human Metabolome Database (HMDB)
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CAS No.

583-08-4
Record name Nicotinuric acid
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Record name Nicotinuric acid
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Record name Nicotinuric acid
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Record name Nicotinuric acid
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Record name N-(pyridin-3-ylcarbonyl)glycine
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Record name NICOTINURIC ACID
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Record name Nicotinuric acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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